molecular formula C20H20FN3O4 B2558891 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea CAS No. 877641-06-0

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea

Cat. No.: B2558891
CAS No.: 877641-06-0
M. Wt: 385.395
InChI Key: AAEZVFLSEIKXJQ-UHFFFAOYSA-N
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Description

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea typically involves a multi-step process:

  • Formation of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine: Starting with 2,3-dihydrobenzo[b][1,4]dioxin, the amination process is carried out using an appropriate amination reagent such as ammonia or amine derivatives under controlled temperature and pressure conditions.

  • Synthesis of Pyrrolidine Derivative: The resulting amine is then reacted with a ketoester or ketone to form a pyrrolidine derivative through a cyclization reaction.

  • Urea Formation: Finally, the pyrrolidine derivative is reacted with an isocyanate or a carbodiimide reagent to yield this compound.

Industrial Production Methods: Industrial production involves scaling up the laboratory procedures with modifications to ensure cost-efficiency and safety. The choice of reagents, solvents, and purification methods is optimized for large-scale production, often involving continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea undergoes several types of reactions, including:

  • Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or permanganate to form various oxidized derivatives.

  • Reduction: Reduction of the urea moiety can be achieved with reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: The aromatic rings allow for electrophilic substitution reactions, introducing various functional groups onto the benzodioxin or fluoromethylphenyl rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride

  • Substituting Reagents: Halogens, sulfonic acids, nitro compounds

Major Products Formed: The major products formed depend on the reaction conditions and the reagents used. Oxidation may yield quinones, reduction might produce amines or alcohols, and substitution can introduce halides or sulfonates.

Scientific Research Applications

In Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for drug design and development.

In Biology: It is studied for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.

In Medicine: Researchers investigate its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral activities.

In Industry: 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea is explored for its application in the production of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism of action for this compound varies based on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors:

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: It could inhibit specific enzymes by binding to their active sites, blocking substrate interaction.

  • Receptor Binding: It may bind to certain receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-fluoro-4-methylphenyl)urea: Lacks the pyrrolidinone structure.

  • 1-(5-Oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea: Lacks the benzo[dioxin] structure.

  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea: Lacks the fluoromethyl substitution.

In comparison, the specific arrangement and functional groups in our compound confer unique chemical and biological properties.

Conclusion

The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea showcases diverse applications in various scientific fields

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-12-2-3-13(8-16(12)21)22-20(26)23-14-9-19(25)24(11-14)15-4-5-17-18(10-15)28-7-6-27-17/h2-5,8,10,14H,6-7,9,11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEZVFLSEIKXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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